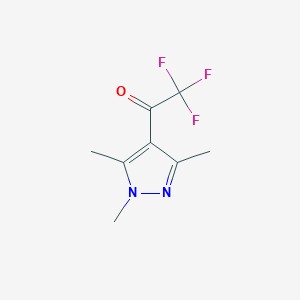

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one

Übersicht

Beschreibung

The compound “2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one” is an organic molecule that contains a trifluoroethyl group, a trimethylpyrazolyl group, and a ketone functional group. The presence of these groups can influence the compound’s reactivity and properties.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through methods such as nucleophilic substitution or addition reactions involving the corresponding trifluoroethyl and pyrazolyl precursors.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms in the trifluoroethyl group, which could pull electron density away from the rest of the molecule. This could potentially influence the compound’s reactivity.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the ketone functional group is often reactive, undergoing reactions such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoroethyl group could increase the compound’s stability and volatility, while the ketone group could influence its polarity and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Investigations

A study conducted by Pettinari et al. (1995) explored the synthesis and spectroscopic investigations of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes. This research provides insights into the structural and chemical properties of compounds similar to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one, particularly focusing on their coordination with tin atoms and spectroscopic characteristics (Pettinari et al., 1995).

Synthesis of New Pyrazole Derivatives

Bonacorso et al. (2009) describe the synthesis of new pyrazole derivatives, which include steps involving compounds structurally related to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one. This research highlights the methods and yields in synthesizing pyrazole compounds, which are significant in understanding the chemical synthesis process of similar trifluoromethylated pyrazoles (Bonacorso et al., 2009).

Application in Coordination Chemistry

Radi et al. (2017) focused on the synthesis of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. Their research contributes to understanding how compounds like 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one can be utilized in coordination chemistry, particularly in forming complexes with metals such as Cu, Cd, and Co (Radi et al., 2017).

Structural Characterization and Analysis

The work of Delgado et al. (2020) on the structural characterization and Hirshfeld surface analysis of a pyrazoline compound provides valuable insights into the molecular structure and intermolecular interactions of compounds related to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one (Delgado et al., 2020).

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. However, like all chemicals, safe handling practices should be followed to minimize risk.

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQGDXWRGNPXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)